1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial field.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Supramolecular Chemistry and Hydrogen Bonding
Research into compounds structurally related to 1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea has shown significant interest in their ability to form strong dimerizations through hydrogen bonding. Ureidopyrimidinones, for example, demonstrate strong dimerization via quadruple hydrogen bonds in both solid state and solution, indicating the potential of such compounds in supramolecular chemistry as building blocks for more complex structures (Beijer et al., 1998).
Organometallic Chemistry
In organometallic chemistry, cyclic urea adducts of triphenyl-tin and -lead halides have been explored. These studies demonstrate the binding and dissociation behaviors of urea derivatives with metal halides, providing insights into their potential applications in materials science and catalysis (Aitken & Onyszchuk, 1985).
Medicinal Chemistry
The synthesis of derivatives structurally similar to the compound has led to potential anticancer applications. Research into 1-aryl-3-(2-chloroethyl) ureas shows that these compounds exhibit cytotoxicity against human adenocarcinoma cells, highlighting their potential as anticancer agents (Gaudreault et al., 1988).
Synthetic Organic Chemistry
The reactivity of N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea with various acceptor molecules has been studied, leading to the formation of heterocyclic compounds such as imidazolidinones, triazinones, and pyrimidinones. These reactions underscore the versatility of urea derivatives in synthesizing a wide range of heterocyclic structures for various applications (Matsuda, Yamamoto, & Ishii, 1976).
Plant Biology and Agrichemicals
Urea derivatives have been found to exhibit cytokinin-like activity, impacting plant growth and development. Studies on N-phenyl-N′-(4-pyridyl)urea derivatives, for example, have revealed their potential in enhancing plant morphogenesis and rooting, indicating their utility in agricultural and horticultural applications (Ricci & Bertoletti, 2009).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves potential areas of further research, such as new synthetic methods, applications, or investigations into its properties.
Please consult with a professional chemist or a trusted source for accurate information.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[[2-(dimethylamino)pyrimidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-10-4-5-11(8-13(10)16)20-15(22)18-9-12-6-7-17-14(19-12)21(2)3/h4-8H,9H2,1-3H3,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMIUDKCNZLYJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea |
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